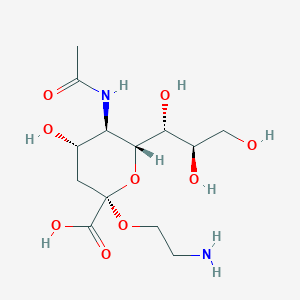![molecular formula C14H22BNO3 B1532660 {4-[3-(Piperidin-1-yl)propoxy]phenyl}boronic acid CAS No. 1003028-39-4](/img/structure/B1532660.png)
{4-[3-(Piperidin-1-yl)propoxy]phenyl}boronic acid
説明
“{4-[3-(Piperidin-1-yl)propoxy]phenyl}boronic acid” is a boronic acid derivative. Boronic acids are highly valuable building blocks in organic synthesis . This compound contains a phenyl group attached to boron and a piperidin-1-yl propoxy group .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves the use of pinacol boronic esters . Protodeboronation, a process that removes the boron group, is not well developed but has been reported for 1°, 2°, and 3° alkyl boronic esters . This process can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of “{4-[3-(Piperidin-1-yl)propoxy]phenyl}boronic acid” is C11H16BNO2 .Chemical Reactions Analysis
Boronic acids and their derivatives are known to participate in various chemical reactions. For instance, they can undergo catalytic protodeboronation, a process that removes the boron group . This process can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .科学的研究の応用
Synthesis and Chemical Applications
Boronic acids are extensively explored for their reactivity and applications in organic synthesis. A study highlighted the synthesis of piperazinones and benzopiperazinones from 1,2-diamines and organoboronic acids, demonstrating the utility of boronic acids in the synthesis of cyclic compounds with potential biological activity (Petasis & Patel, 2000). Moreover, boronic acids' role in the development of organic room temperature phosphorescent (RTP) and mechanoluminescent materials has been explored, signifying their importance in materials science (Zhang et al., 2018).
Biological and Pharmaceutical Research
In biomedical research, phenyl boronic acids have been utilized for their binding ligands in saccharide recognition, which is crucial for the development of sensors and drug delivery systems. For instance, the optical modulation of phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes has been studied for saccharide binding, highlighting the potential for developing novel biomedical sensors and devices (Mu et al., 2012).
Drug Delivery and Cancer Therapy
Boronic acid-functionalized nanoparticles have been developed for enhanced tumor targeting and penetration, indicating their promise in the field of theranostics. These nanoparticles demonstrate improved cellular uptake and in vivo tumor targeting capabilities, making them potential candidates for cancer therapy and imaging (Lee et al., 2015).
Sensing and Imaging
Boronic acids have been utilized in the development of sensors for detecting biologically relevant molecules. For example, the binding profile of phenylboronic acid with N-acetylneuraminic acid (Neu5Ac) has been studied in aqueous solutions, revealing insights into the interaction mechanisms that could be leveraged for designing selective sensors (Otsuka et al., 2003).
Catalysis and Organic Reactions
Boronic acids have been recognized for their catalytic properties, as demonstrated in the aza-Michael addition of hydroxamic acid to quinone imine ketals, showcasing their role in facilitating highly enantioselective reactions (Hashimoto et al., 2015). This versatility highlights the potential of boronic acids in the development of new methodologies for organic synthesis.
将来の方向性
The future directions for “{4-[3-(Piperidin-1-yl)propoxy]phenyl}boronic acid” and similar compounds could involve further development of protocols for their synthesis and use in organic synthesis . Additionally, more research could be conducted to better understand their mechanisms of action and potential applications.
作用機序
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific structures .
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, particularly those with serine or threonine residues . This interaction can modulate the activity of the target protein, leading to downstream effects.
Biochemical Pathways
Boronic acids are often used in the suzuki-miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
It’s known that the stability of boronic acids and their derivatives can be influenced by ph, with increased hydrolysis observed at physiological ph .
Action Environment
Environmental factors such as pH can influence the stability and action of {4-[3-(Piperidin-1-yl)propoxy]phenyl}boronic acid. For instance, the rate of hydrolysis of boronic acids and their derivatives is known to increase at physiological pH . This could potentially affect the bioavailability and efficacy of the compound.
特性
IUPAC Name |
[4-(3-piperidin-1-ylpropoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO3/c17-15(18)13-5-7-14(8-6-13)19-12-4-11-16-9-2-1-3-10-16/h5-8,17-18H,1-4,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZPCHIROFGLEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCCN2CCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




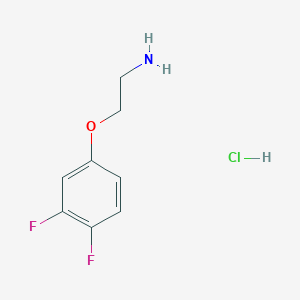
![2-[(3-Aminophenyl)(benzyl)amino]acetamide](/img/structure/B1532581.png)
![2-Methyl-2-[4-(2-methylpropoxy)phenyl]propan-1-amine](/img/structure/B1532582.png)

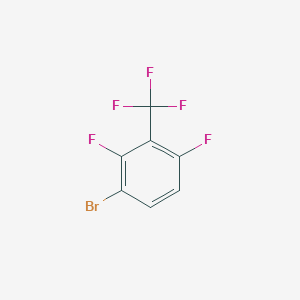
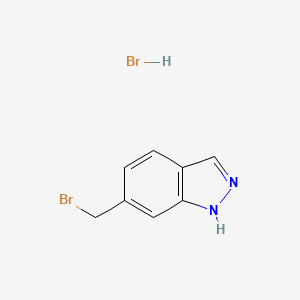

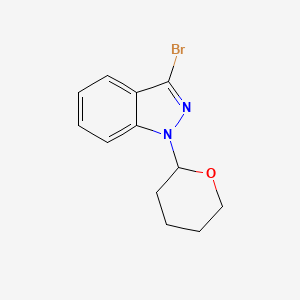
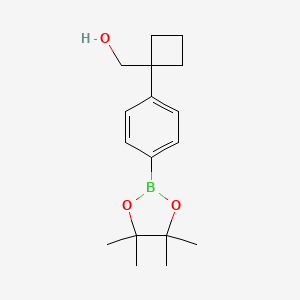
![1-Methanesulfonyl-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine](/img/structure/B1532593.png)


